An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-3-bromopicolinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-3-bromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-Acetamido-3-bromopicolinic acid. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this guide also includes data from structurally related analogs to provide a comparative context and estimations. All experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.
Executive Summary
6-Acetamido-3-bromopicolinic acid is a substituted picolinic acid derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as for its formulation and development as a potential therapeutic agent. This guide summarizes the available data for 6-Acetamido-3-bromopicolinic acid and provides a comparative analysis with related compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for such characterization.
Physicochemical Properties of 6-Acetamido-3-bromopicolinic Acid
Direct experimental data for 6-Acetamido-3-bromopicolinic acid is scarce. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 257.96 g/mol | --INVALID-LINK-- |
Comparative Physicochemical Data of Structurally Related Compounds
To provide a predictive context, the following table presents data for structurally similar molecules. These values can help estimate the properties of 6-Acetamido-3-bromopicolinic acid. For instance, the introduction of a bromine atom is expected to increase the molecular weight and may decrease the melting point compared to the non-brominated analog.
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility | LogP (Predicted) | Source |
| 6-Acetamidopicolinic acid | 227-229 | 489 at 760 mmHg | - | Not Reported | 1.39 | --INVALID-LINK-- |
| 6-Bromopicolinic acid | 192-194 | 352.8 (Predicted) | 3.25 | Slightly soluble in DMSO and Methanol | - | --INVALID-LINK-- |
| 4-Bromopicolinic acid | 172-174 | 347.8 at 760 mmHg | - | Soluble in water and alcohols; sparingly soluble in DMSO and methanol. | - | --INVALID-LINK--, --INVALID-LINK-- |
| 6-Hydroxypicolinic acid | 270 (decomposes) | Not Reported | 3.29 | Soluble in water, alcohols, and ether. | - | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following sections detail generalized methodologies for determining key physicochemical properties.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.
Materials:
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Dry, powdered sample of the compound
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
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Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube by tapping the open end into the sample, achieving a packed column of 2-3 mm in height.[1]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[2]
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Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent steps.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).
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Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in water.[3]
Materials:
-
Analytical balance
-
Vials with screw caps
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Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Buffer solutions of desired pH
Procedure:
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Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., purified water or a buffer solution). The solid should be in excess to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[3]
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.[4][5]
Materials:
-
Calibrated pH meter with an electrode
-
Automated titrator or a burette
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Stir plate and stir bar
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Standardized 0.1 M NaOH solution (carbonate-free)
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Standardized 0.1 M HCl solution
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Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. A co-solvent (e.g., methanol) may be used if the compound has low aqueous solubility, but this will yield an apparent pKa.[6] The final concentration should be around 1-10 mM.
-
Initial Acidification: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure the carboxylic acid is fully protonated.
-
Titration: Immerse the pH electrode in the solution and begin stirring. Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. It is advisable to purge the solution with an inert gas to prevent interference from atmospheric CO₂.[4]
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (the inflection point of the first derivative). The pKa is the pH at which half of the volume to the equivalence point has been added.
-
Replication: Perform the titration at least in triplicate to ensure the accuracy and reproducibility of the pKa value.[4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like 6-Acetamido-3-bromopicolinic acid.


